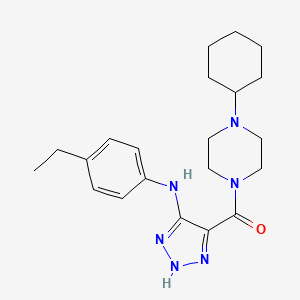

(4-cyclohexylpiperazin-1-yl)(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone

Description

(4-cyclohexylpiperazin-1-yl)(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a cyclohexyl group and a triazole ring substituted with an ethylphenyl group.

Properties

IUPAC Name |

(4-cyclohexylpiperazin-1-yl)-[5-(4-ethylanilino)-2H-triazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N6O/c1-2-16-8-10-17(11-9-16)22-20-19(23-25-24-20)21(28)27-14-12-26(13-15-27)18-6-4-3-5-7-18/h8-11,18H,2-7,12-15H2,1H3,(H2,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQAQXLBQHOGOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and triazole cores. The cyclohexyl group is introduced through a nucleophilic substitution reaction, while the ethylphenyl group is added via an amine coupling reaction. Reaction conditions often require the use of strong bases or acids, and temperatures are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reagent addition. Continuous flow chemistry may be employed to enhance efficiency and yield. Purification steps, such as recrystallization or chromatography, are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Conversion of the ethyl group to an ethyl oxide.

Reduction: : Reduction of the triazole ring.

Substitution: : Replacement of the cyclohexyl group with other substituents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: : Nucleophiles like alkyl halides are employed, often in the presence of a base.

Major Products Formed

Oxidation: : Ethyl oxide derivatives.

Reduction: : Reduced triazole derivatives.

Substitution: : Substituted piperazine derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

Chemistry: : Used as a building block for the synthesis of more complex molecules.

Biology: : Investigated for its potential biological activity, including enzyme inhibition.

Medicine: : Studied for its therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, but it often involves modulation of signaling pathways or inhibition of specific biochemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the combination of the cyclohexyl and ethylphenyl groups. Similar compounds include:

4-cyclohexylpiperazin-1-yl derivatives: : These compounds share the cyclohexylpiperazine core but differ in their substituents.

Triazole derivatives: : These compounds have the triazole ring but vary in their attached groups.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

The compound (4-cyclohexylpiperazin-1-yl)(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antiproliferative properties and mechanisms of action.

Synthesis and Characterization

The synthesis of the compound involves standard organic chemistry techniques, including coupling reactions between the piperazine derivative and the triazole moiety. Characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the compound.

Antiproliferative Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated the activity of similar triazole compounds against human malignant melanoma (A375) and fibroblast cell lines (BJ) using MTT and LDH assays. The results indicated that compounds with structural similarities to our target compound displayed IC50 values in the micromolar range, suggesting effective inhibition of cell proliferation .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| (4-cyclohexylpiperazin-1-yl)(5-(4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone | A375 | 5.6 |

| Similar Triazole Derivative 1 | A375 | 7.2 |

| Similar Triazole Derivative 2 | BJ | 10.5 |

The mechanism by which triazole derivatives exert their antiproliferative effects often involves the inhibition of key signaling pathways associated with cell growth and survival. For example, studies have shown that these compounds can interfere with the Akt/mTOR pathway, leading to reduced cell survival and increased apoptosis in cancer cells .

Case Studies

- Case Study on Anticancer Activity : A recent publication reported on a series of triazole derivatives targeting cancer cells. The study highlighted that modifications to the piperazine ring significantly influenced biological activity. The specific compound discussed here was noted for its ability to induce apoptosis in melanoma cells through mitochondrial pathways .

- Inhibition of Viral Replication : Another study explored the antiviral properties of similar triazole compounds against HIV. The compounds were assessed for their ability to inhibit HIV replication in vitro, demonstrating promising results with EC50 values indicating effective antiviral activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.